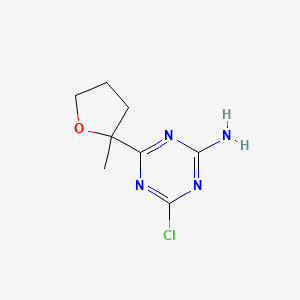

4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine

Description

4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring a chlorine atom at position 4, an amino group at position 2, and a 2-methyloxolan (tetrahydrofuran derivative) substituent at position 4. The 1,3,5-triazine core is a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it valuable in drug design for targeting enzymes, receptors, and nucleic acids .

Properties

Molecular Formula |

C8H11ClN4O |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

4-chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H11ClN4O/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |

InChI Key |

SFLKVKZMKIERQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCO1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 2-methyloxolane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted triazines can be obtained.

Oxidation Products: Oxidized derivatives with additional functional groups.

Hydrolysis Products: Amines and carboxylic acids.

Scientific Research Applications

4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 6 significantly influences the compound’s physicochemical and biological behavior. Below is a comparison with key analogs:

Key Observations :

- Morpholine and Piperidine Analogs : These nitrogen-containing heterocycles enhance solubility and bioavailability compared to purely aromatic substituents. Morpholine derivatives often exhibit improved water solubility due to the oxygen atom in the ring .

- Aryl-Substituted Triazines : Aryl groups (e.g., 4-chlorophenyl) increase molecular rigidity and enable π-π stacking, which is critical for receptor antagonism (e.g., histamine H4 receptors) .

Receptor Binding and Selectivity

- Histamine H4 Receptor Antagonists : 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (analog) shows submicromolar H4R affinity (Ki < 1 µM) and selectivity over H3R (>100-fold), attributed to the chlorophenyl group’s hydrophobic interactions .

- Serotonin 5-HT6 Receptor Antagonists: Phenoxyalkyltriazines (e.g., compound 2 in ) demonstrate procognitive effects in vivo, linked to their ability to cross the blood-brain barrier, facilitated by balanced lipophilicity .

Anticancer Activity

- Antileukemic Triazines: 6-Aryl-4-cycloamino-1,3,5-triazin-2-amine derivatives exhibit IC50 values in the low micromolar range against leukemia cell lines, with electron-withdrawing substituents (e.g., -CF3) enhancing potency .

Neuroprotective Effects

ADMET and Pharmacokinetic Profiles

- Morpholine Analogs : Exhibit favorable ADMET profiles with moderate plasma protein binding and hepatic stability .

- Chlorophenyl Derivatives : Higher logP values may increase CNS penetration but risk off-target toxicity .

- 2-Methyloxolan Derivative : Predicted to have intermediate logP (~2.5), balancing solubility and membrane permeability. The oxolan ring’s metabolic stability (vs. morpholine/piperidine) remains to be validated.

Biological Activity

4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine is a synthetic compound with potential applications in various fields, including medicinal chemistry and agricultural sciences. Its unique structure allows for interactions with biological targets, making it a subject of interest for researchers investigating its biological activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₄O |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 1556477-90-7 |

| IUPAC Name | 4-chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine |

The biological activity of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine is primarily attributed to its ability to interact with specific molecular targets. The triazine ring structure facilitates binding to various receptors and enzymes, potentially modulating their activity. This compound may act as an inhibitor or activator depending on the target, influencing pathways involved in cell signaling and metabolism.

Antimicrobial Properties

Research indicates that compounds similar to 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine exhibit antimicrobial activity. For instance, derivatives of triazine have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Its structural similarity to known anticancer agents prompts investigations into its potential to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary data indicates that it could affect cancer cell lines by modulating key signaling pathways.

Case Studies

- Antinociceptive Effects : A related study on methyl derivatives of triazine compounds demonstrated significant antinociceptive effects in animal models. This suggests that similar compounds might also exhibit pain-relieving properties, potentially through modulation of glutamatergic and TRPV1 receptor pathways .

- Enzymatic Inhibition : Investigations into the enzymatic interactions of triazine derivatives reveal their potential as enzyme inhibitors. For instance, they may inhibit enzymes involved in inflammatory responses or cancer progression by binding to active sites and blocking substrate access.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine:

- In vitro Assays : In vitro assays have shown that this compound can significantly reduce cell viability in certain cancer cell lines at micromolar concentrations.

- Mechanistic Insights : The mechanism involves interference with cellular signaling pathways associated with proliferation and survival, suggesting a multi-target approach to its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.